N-(1-methylhexyl)-2-phenylbutanamide
Description
N-(1-methylhexyl)-2-phenylbutanamide is a synthetic organic compound characterized by a phenylbutanamide backbone substituted with a 1-methylhexyl group at the nitrogen atom. Notably, it is a homolog of JWH-018 (a well-studied synthetic cannabinoid), where the naphthoyl moiety is replaced with a phenylbutanamide group and a branched 1-methylhexyl chain . This structural modification likely alters its receptor binding affinity, metabolic stability, and pharmacological profile compared to classical cannabinoids.
Properties
IUPAC Name |
N-heptan-2-yl-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-4-6-8-11-14(3)18-17(19)16(5-2)15-12-9-7-10-13-15/h7,9-10,12-14,16H,4-6,8,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKUKMKTAYFRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)C(CC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the JWH Series
N-(1-methylhexyl)-2-phenylbutanamide shares structural similarities with JWH-018 derivatives, particularly those with modified alkyl side chains. Key comparisons include:
Key Trends :
Anti-inflammatory and Analgesic Analogues
Substituted phenoxy acetamide derivatives, such as those described in , share functional similarities (amide linkage, aromatic groups) but differ in core structure. For example:
- 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide: Exhibits anti-inflammatory and analgesic activity with IC₅₀ values of 12–18 μM in COX-2 inhibition assays .
- N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide: Shows enhanced antipyretic activity due to bromine-induced electronic effects .
Comparison with this compound :
- Activity Profile: Unlike these anti-inflammatory acetamides, this compound’s phenylbutanamide core may prioritize cannabinoid receptor modulation over cyclooxygenase inhibition.
- Structural Flexibility : The bicyclic or halogenated substituents in compounds confer distinct steric and electronic properties, unlike the linear 1-methylhexyl group in the target compound .
Complex Pharmacopeial Analogues
Highly specialized analogues, such as those in Pharmacopeial Forum (), feature multi-ring systems and stereochemical complexity (e.g., tetrahydropyrimidin-1(2H)-yl groups). These compounds are designed for targeted therapeutic applications (e.g., antiviral or anticancer use) and lack direct structural or functional overlap with this compound .
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